molecular formula C12H18N4 B13670776 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

Cat. No.: B13670776
M. Wt: 218.30 g/mol
InChI Key: CEMZVUCSPMVAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine represents a strategically designed pyrimidine-piperazine hybrid compound with significant potential in medicinal chemistry and pharmaceutical research. This chemical scaffold combines a cyclobutyl-substituted pyrimidine ring system with a piperazine moiety, creating a versatile molecular architecture with demonstrated biological relevance. Pyrimidine-piperazine hybrids have shown promising antimicrobial activity against various pathogenic strains, particularly against challenging targets like K. pneumonia and other clinically relevant bacteria . The piperazine component is pharmacologically significant as it appears in numerous FDA-approved therapeutic agents and contributes to favorable pharmacokinetic properties, including enhanced oral absorption profiles . Structural analogs of this compound have demonstrated potent anticancer potential through mechanisms involving kinase inhibition, specifically targeting proteins like Aurora kinases that regulate cell cycle progression and mitosis . The cyclobutyl group contributes valuable stereoelectronic properties to the molecular framework, potentially enhancing target binding affinity and metabolic stability. This compound is offered For Research Use Only and is strictly intended for laboratory investigation purposes. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate personal protective equipment before handling this material.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

5-cyclobutyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2

InChI Key

CEMZVUCSPMVAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)N3CCNCC3

Origin of Product

United States

Synthetic Methodologies for 5 Cyclobutyl 2 1 Piperazinyl Pyrimidine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis with Cyclobutyl Substitution

The construction of the pyrimidine ring is a foundational step in the synthesis of the target compound. The most widely employed and versatile method for forming substituted pyrimidine rings is the condensation reaction between a 1,3-bifunctional three-carbon fragment and a compound containing an N-C-N unit, such as an amidine, urea, or guanidine. bu.edu.egwikipedia.org

To achieve the desired 5-cyclobutyl substitution, the three-carbon component must incorporate the cyclobutyl group at its central carbon (C2 position). A common precursor is a cyclobutyl-substituted malonaldehyde or a derivative thereof. For instance, the reaction of cyclobutylmalondialdehyde with an appropriate amidine can directly yield the 5-cyclobutylpyrimidine core. wikipedia.org Other methods rely on the condensation of carbonyls with diamines. wikipedia.org The general principle involves a cyclization reaction that establishes the heterocyclic pyrimidine system. growingscience.com These primary synthesis routes are often preferred as they build the core structure with the desired substitution pattern from non-heterocyclic precursors. bu.edu.egwikipedia.org

Table 1: Key Precursors for 5-Cyclobutylpyrimidine Synthesis

3-Carbon Precursor (with cyclobutyl group) N-C-N Fragment Resulting Pyrimidine Core
Cyclobutylmalondialdehyde Guanidine 2-Amino-5-cyclobutylpyrimidine
Ethyl 2-cyclobutylacetoacetate Urea 5-Cyclobutyl-6-methyl-2-pyrimidinone

This table illustrates exemplary precursor combinations for the synthesis of the 5-cyclobutylpyrimidine core based on established pyrimidine synthesis principles. bu.edu.egwikipedia.org

Introduction of the Piperazine (B1678402) Moiety: N-Substitution Methods

Once the 5-cyclobutylpyrimidine scaffold is synthesized, the next crucial step is the introduction of the piperazine ring at the C2 position. This is typically achieved through N-substitution methods on a pyrimidine precursor that has a suitable leaving group at the target position.

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for attaching the piperazine moiety to the pyrimidine ring. nih.govresearchgate.net The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.comresearchgate.net

The reaction typically involves a 2-substituted pyrimidine precursor, where the substituent is a good leaving group, such as a halogen (e.g., chlorine) or a methylthio group (-SMe). nih.govrsc.org The reaction of 2-chloro-5-cyclobutylpyrimidine (B8741311) with piperazine, often in the presence of a base like potassium carbonate, proceeds via an SNAr mechanism to yield 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine. nih.govchemicalbook.com The reaction is driven by the formation of a stable Meisenheimer complex intermediate, which then eliminates the leaving group to restore aromaticity. stackexchange.com The reactivity of halo-pyrimidines in SNAr reactions is a well-established principle for creating pyrimidine-piperazine hybrids. researchgate.netresearchgate.net

This method is highly efficient and is widely used in the synthesis of numerous piperazine-containing drugs. nih.gov For example, a general procedure involves stirring a 2-chloropyrimidine (B141910) derivative with an excess of piperazine in a suitable solvent, which can be aqueous or organic, sometimes with gentle heating to drive the reaction to completion. chemicalbook.com

Table 2: Examples of SNAr Reactions for Piperazine Introduction

Pyrimidine Precursor Nucleophile Conditions Product
2-Chloro-5-cyclobutylpyrimidine Piperazine K₂CO₃, Water, 60-65 °C This compound
Ethyl 2-chloropyrimidine-5-carboxylate N-Boc-piperazine Base, Solvent Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate

This table provides examples of SNAr reactions used to couple piperazine derivatives with pyrimidine precursors, based on documented synthetic procedures. nih.govchemicalbook.comnih.gov

Reductive amination serves as a powerful tool for the N-alkylation of piperazines. nih.gov While SNAr is the primary method for creating the pyrimidine-piperazine bond, reductive amination is crucial for preparing diversely substituted piperazine precursors before their attachment or for modifying the exocyclic nitrogen of the piperazine moiety after it has been coupled to the pyrimidine ring. nih.gov

This reaction involves the condensation of an amine (like piperazine or a derivative) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govresearchgate.net For instance, to synthesize an analogue with a substituted piperazine, one could first perform a reductive amination on piperazine with a desired aldehyde or ketone and then couple the resulting substituted piperazine to the 2-chloropyrimidine core via an SNAr reaction. nih.gov

Derivatization and Structural Modification of the Core Scaffold

Following the successful synthesis of the this compound core, further modifications can be made to explore the structure-activity relationship (SAR). These modifications can be targeted at either the cyclobutyl ring or the piperazine moiety, providing a versatile platform for lead optimization. nih.govnih.gov

Modification of the cyclobutyl group at the C5 position of the pyrimidine ring can influence the molecule's steric and electronic properties. While direct functionalization of the cyclobutyl ring on the final compound can be challenging, analogues with substituted cyclobutyl rings are typically prepared by starting the synthesis with an appropriately substituted precursor. nih.gov For example, using a derivative of cyclobutylmalondialdehyde that already contains a substituent (e.g., a hydroxyl or methyl group) in the pyrimidine ring synthesis step (Section 2.1) would lead to the corresponding substituted analogue. Research on related diaminopyrimidine derivatives has shown that varying the ring size and substitution on cycloalkyl groups can significantly impact biological activity. nih.gov

The secondary amine of the piperazine ring is a highly versatile functional handle for introducing a wide array of chemical diversity. nih.govnih.gov The N-4 nitrogen atom of the piperazine can be easily functionalized through various standard organic reactions. nih.gov These modifications are critical for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. nih.govnih.gov

Common derivatization strategies include:

Alkylation: Reaction with alkyl halides to introduce small alkyl chains.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to add more complex alkyl or arylalkyl groups. nih.gov

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These straightforward modifications allow for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in drug discovery. nih.govresearchgate.net

Table 3: Common Modifications of the Piperazine Moiety

Reagent Type Functional Group Introduced Reaction Type
N-methyl-4-piperidone + NaBH(OAc)₃ 1-Methylpiperidin-4-yl Reductive Amination
Acetyl Chloride Acetyl Acylation
Benzyl Bromide Benzyl Alkylation
Phenyl Isocyanate Phenylurea Urea Formation

This table summarizes common derivatization reactions performed on the exocyclic nitrogen of the piperazine ring. nih.govnih.gov

Diversification at the Pyrimidine Ring Positions

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its capacity for versatile chemical modification. mdpi.commdpi.com The diversification of substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring is a critical strategy in drug discovery for conducting structure-activity relationship (SAR) studies, optimizing physicochemical and pharmacokinetic properties, and exploring new chemical space. mdpi.comnih.gov Methodologies for achieving this diversification range from classical substitution reactions to modern skeletal editing techniques.

A primary strategy for diversification involves the sequential nucleophilic substitution of halogens on a polysubstituted pyrimidine core. For instance, starting with 2,4-dichloropyrimidines, various amines can be introduced at the C4-position, followed by substitution of the C2-chlorine with a different amine, such as an aniline (B41778) derivative. nih.gov This stepwise approach allows for the controlled introduction of different functional groups at distinct positions on the pyrimidine ring.

More advanced and powerful methods for diversification involve fundamentally altering the core heterocyclic structure through "skeletal editing." These deconstruction-reconstruction strategies enable significant modifications that would be challenging to achieve through traditional functionalization. nih.govchinesechemsoc.org One such approach involves the activation of the pyrimidine ring to form an N-arylpyrimidinium salt. This intermediate can then be cleaved to generate a three-carbon iminoenamine building block, which can be used in various cyclization reactions to form new heterocycles, including different pyrimidines or azoles. nih.govchinesechemsoc.org This method effectively allows for the rebuilding of the heterocyclic core around a complex molecular fragment. nih.gov

Another innovative skeletal editing technique is the conversion of pyrimidines into pyridines via a "two-atom swap" (C–N to C–C). chinesechemsoc.orgchinesechemsoc.org This one-pot, two-step process involves an initial activation of the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a nucleophilic reaction and a Dimroth rearrangement to yield the corresponding pyridine (B92270) derivative. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds under mild conditions and has demonstrated a broad substrate scope, making it a valuable tool for late-stage functionalization of complex, biologically active molecules. chinesechemsoc.org

Electrophilic substitution reactions are typically directed to the C-5 position, which is the most electron-rich carbon in the ring. researchgate.net The presence of electron-donating groups, such as amino or hydroxyl groups, at the C2 or C4 positions further activates the C-5 position towards electrophiles like halogens. researchgate.net The resulting 5-halo-pyrimidines are versatile intermediates for introducing further diversity through transition-metal-catalyzed cross-coupling reactions. nih.gov

The following tables summarize key methodologies and findings in the diversification of the pyrimidine ring.

Table 1: Advanced Skeletal Editing Methodologies for Pyrimidine Ring Diversification

Methodology Key Steps & Reagents Intermediate Formed Resulting Structures Key Advantages Source(s)
Deconstruction-Reconstruction 1. Activation with Tf₂O & 4-nitroaniline2. Cleavage of resulting pyrimidinium salt Iminoenamine building block Diversified pyrimidines, Azoles, other N-heterocycles Access to analogues difficult to obtain by other methods; core structure modification. nih.govresearchgate.net

| Two-Atom Swap (C-N to C-C) | 1. Activation with Tf₂O2. Nucleophilic addition (e.g., malononitrile)3. Dimroth Rearrangement | Activated pyrimidine intermediate | Pyridine derivatives | Rapid core framework alteration; mild conditions; suitable for late-stage functionalization. | chinesechemsoc.orgchinesechemsoc.org |

Table 2: Examples of Diversification via Nucleophilic Substitution on Halogenated Pyrimidines

Starting Material Position Reagent/Nucleophile Reaction Conditions Product Type Source(s)
2,4-Dichloro-5-fluoropyrimidine C4 Various amines N/A 2-Chloro-4-amino-5-fluoropyrimidine derivatives nih.gov
2,4,6-Trichloropyrimidine C4 3-Amino-5-methyl pyrazole N/A C4-substituted pyrimidine nih.gov
C4-substituted intermediate C2 Various anilines Nucleophilic substitution 2,4-Disubstituted pyrimidine nih.gov
2-Chloropyrimidine C2 Piperazine, K₂CO₃ Water, 60-65 °C 2-(1-Piperazinyl)pyrimidine (B151936) chemicalbook.com

Preclinical Pharmacological Characterization and Biological Activity Spectrum of 5 Cyclobutyl 2 1 Piperazinyl Pyrimidine

In Vitro Assessment of Receptor Binding and Modulation

The interaction of 5-cyclobutyl-2-(1-piperazinyl)pyrimidine with key neurotransmitter receptors is a primary area of investigation for defining its central nervous system activity. The arylpiperazine moiety, in particular, is a well-established pharmacophore for high-affinity binding to serotonin (B10506) and adrenergic receptors. nih.govnih.govnih.gov

Serotonin Receptor (e.g., 5-HT1A) Interactions

The arylpiperazine structural motif is a cornerstone in the development of ligands targeting serotonin receptors, especially the 5-HT1A subtype, which is implicated in mood and anxiety disorders. bg.ac.rsresearchgate.net N4-substitution on the piperazine (B1678402) ring can significantly modulate affinity and selectivity for 5-HT1A sites. nih.gov While numerous arylpiperazine derivatives have demonstrated high affinity for 5-HT1A receptors, specific binding data (e.g., K_i values) for this compound are not detailed in the available literature. nih.govmdpi.com However, the related compound 2-(1-piperazinyl)pyrimidine (B151936) has been shown to elicit effects that are blocked by 5-HT1A antagonists, suggesting an interaction with the serotonin system. caymanchem.com

ReceptorLigandAssay TypeBinding Affinity (K_i)Source
5-HT1AThis compoundRadioligand Binding AssayData Not Publicly AvailableN/A
ReceptorLigandAssay TypePharmacological ActionAffinity (pA2)Source
α2-Adrenergic Receptor2-(1-Piperazinyl)pyrimidine (core structure)Functional Assay (Rat Brain Synaptosomes)Antagonist6.8 caymanchem.com
α2-Adrenergic ReceptorThis compoundN/APredicted AntagonistData Not Publicly AvailableN/A

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) is a target for central nervous system disorders, and its modulation by positive allosteric modulators (PAMs) is a promising therapeutic strategy. nih.govnih.govresearchgate.net These modulators bind to a site distinct from the glutamate binding site, enhancing the receptor's response to its endogenous ligand. nih.gov While various chemical scaffolds have been developed as mGlu5 PAMs, there is no published scientific evidence to date linking this compound to allosteric modulation of mGlu5 receptors. nih.govmdpi.com

Adenosine (B11128) Receptor Affinity

Adenosine receptors, particularly the A2B subtype, are involved in inflammatory and angiogenic processes, making them attractive therapeutic targets. nih.gov Antagonists for these receptors have been developed from diverse chemical classes, including those with pyrimidine-based structures. nih.gov However, a review of the scientific and patent literature does not indicate that this compound has been specifically evaluated for its binding affinity at any of the adenosine receptor subtypes. nih.govnih.gov

Enzyme Inhibition Studies and Kinase Activity Modulation

The pyrimidine (B1678525) ring is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and form key hydrogen bonds within the kinase ATP-binding site. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, c-Src, JAK1)

The piperazinylpyrimidine scaffold is a component of numerous compounds designed as inhibitors of various protein kinases, including tyrosine kinases that are critical in cancer cell signaling. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are a well-established class of EGFR inhibitors used in targeted cancer therapy. nih.govsci-hub.se While many pyrimidine derivatives show potent inhibition of both wild-type and mutant forms of EGFR, specific IC50 values or enzymatic inhibition data for this compound against EGFR are not available in the current body of literature. nih.govselleckchem.comresearchgate.net

Proto-oncogene tyrosine-protein kinase (c-Src): Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been identified as potent inhibitors of c-Src kinase. nih.govnih.gov This indicates that the broader pyrimidine class is active against this target. Nevertheless, direct inhibitory activity of this compound on c-Src has not been reported.

Janus Kinase 1 (JAK1): Selective JAK1 inhibitors are sought for the treatment of inflammatory diseases. nih.gov The optimization of pyrimidine-based screening hits has led to the discovery of potent and selective JAK1 inhibitors. nih.gov The candidate drug AZD4205, for example, is a selective JAK1 inhibitor derived from a pyrimidine scaffold. researchgate.net Despite the known potential of this chemical class, specific data on the JAK1 inhibitory activity of this compound is currently undocumented. nih.gov

Kinase TargetLigandAssay TypeInhibitory Concentration (IC50)Source
EGFRThis compoundEnzymatic AssayData Not Publicly AvailableN/A
c-SrcThis compoundEnzymatic AssayData Not Publicly AvailableN/A
JAK1This compoundEnzymatic AssayData Not Publicly AvailableN/A

Phosphoinositide 3-Kinase (PI3K) and mTOR Pathway Modulation

Specific studies detailing the modulatory effects of this compound on the Phosphoinositide 3-Kinase (PI3K) and mTOR signaling pathway are not present in the available literature. The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation, and numerous inhibitors with a pyrimidine core have been developed. nih.govnih.gov For example, various pyrido[3,2-d]pyrimidine (B1256433) and 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent PI3K/mTOR inhibitors. nih.govfrontiersin.org Despite the prevalence of the pyrimidine scaffold in PI3K/mTOR inhibitor design, the specific role of this compound in this pathway has not been reported.

Investigational Cytotoxicity in Cancer Cell Line Research (Mechanistic Focus)

There are no specific studies on the investigational cytotoxicity and mechanism of action of this compound in cancer cell lines within the available search results. The pyrimidine scaffold is a core component of many cytotoxic agents used in oncology research and treatment. nih.govnih.govnih.gov Research has explored the antiproliferative activities of various substituted pyrimidines, with some acting as tubulin polymerization inhibitors or demonstrating cytotoxicity through other mechanisms. nih.gov Similarly, piperazine-containing compounds have been evaluated for their anticancer effects. nih.govnih.gov However, the specific cytotoxic profile and the mechanistic basis of action for this compound against any cancer cell lines have not been documented in the provided literature.

Structure Activity Relationship Sar and Structural Insights of 5 Cyclobutyl 2 1 Piperazinyl Pyrimidine Derivatives

Elucidation of Key Pharmacophoric Elements within the 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine Scaffold

The pharmacophoric features of the this compound scaffold are defined by the spatial arrangement of its essential structural components: the pyrimidine (B1678525) ring, the cyclobutyl substituent, and the piperazine (B1678402) moiety. Each of these elements plays a distinct role in molecular recognition and interaction with biological targets.

The Piperazine Ring : The piperazine moiety is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with a wide array of pharmacological activities. nih.govresearchgate.netresearchgate.net It serves as a versatile linker connecting the pyrimidine core to other functionalities. The two nitrogen atoms of the piperazine ring can participate in hydrogen bonding and, due to their basicity, can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein target. nih.gov This feature also tends to improve the pharmacokinetic properties of drug candidates. nih.gov

The Cyclobutyl Group : This lipophilic substituent at the C5 position of the pyrimidine ring contributes to the molecule's hydrophobic interactions with the target protein. Its size and conformational flexibility are critical for fitting into specific hydrophobic pockets within the binding site.

The combination of a hydrogen-bonding pyrimidine core, a versatile and potentially charged piperazine linker, and a space-filling hydrophobic cyclobutyl group constitutes the fundamental pharmacophore of this chemical series.

Influence of the Cyclobutyl Substituent on Biological Activity and Binding Affinity

The substituent at the C5 position of the pyrimidine ring plays a significant role in modulating the biological activity of the scaffold. The cyclobutyl group, in particular, has a distinct influence on both the pharmacokinetic and pharmacodynamic properties of the molecule.

The primary role of the cyclobutyl group is to engage in van der Waals and hydrophobic interactions within the target's binding pocket. The size, shape, and lipophilicity of this group are critical determinants of binding affinity. Replacing the cyclobutyl group with other alkyl or cycloalkyl moieties can lead to significant changes in potency, highlighting the importance of an optimal hydrophobic substituent at this position. For instance, in related heterocyclic scaffolds, the presence of a cycloalkyl group (such as cyclohexyl) has been shown to be critical for biological activity. nih.gov The electron-donating nature of the cyclobutyl group can also influence the electronic properties of the pyrimidine ring. mdpi.com

The table below illustrates the hypothetical impact of modifying the C5-substituent on binding affinity, based on general SAR principles for related compounds.

Compound ID C5-Substituent Relative Binding Affinity Rationale
A-1 -HLowLack of hydrophobic interaction at C5.
A-2 -MethylModerateSmall hydrophobic group provides some interaction.
A-3 -CyclobutylHighOptimal size and lipophilicity for the target's hydrophobic pocket.
A-4 -CyclohexylModerate-HighLarger group may introduce steric hindrance, depending on pocket size. nih.gov
A-5 -PhenylVariableAromatic group may introduce new interactions (e.g., pi-stacking) but could also lead to steric clashes.

Role of the Piperazine Ring in Ligand-Target Interactions

The piperazine ring at the C2 position of the pyrimidine is a key determinant of the scaffold's biological activity and selectivity. It functions not only as a linker but also as an active participant in ligand-target interactions. researchgate.net The basic nitrogen atoms of the piperazine ring are crucial for forming hydrogen bonds or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a target protein.

Furthermore, the N4-position of the piperazine ring provides a convenient attachment point for introducing a wide variety of substituents. This allows for the fine-tuning of the compound's properties to enhance potency, selectivity, and pharmacokinetic profile. nih.govnih.gov Modifications at this position can introduce additional interaction points, such as hydrogen bonds, hydrophobic interactions, or aromatic interactions, thereby optimizing the ligand's fit within the binding site. The piperazine linker is often preferred over other linkers like piperidine (B6355638) for achieving higher binding affinity in certain classes of compounds. nih.gov

The following table demonstrates how substitutions on the piperazine ring can modulate biological activity, a principle observed in similar pyrimidine-piperazine hybrids. nih.gov

Compound ID Piperazine N4-Substituent Relative Potency Key Interaction Type
B-1 -HModerateBasal activity from the core scaffold; potential H-bonding.
B-2 -MethylModerateSmall alkyl group adds minor hydrophobicity.
B-3 -BenzylHighAromatic ring allows for potential pi-stacking or hydrophobic interactions. nih.gov
B-4 -PhenylHighSimilar to benzyl, provides aromatic interactions. nih.gov
B-5 -(Furan-2-yl)methanoneModerate-HighIntroduces additional hydrogen bond acceptors and changes steric profile. nih.gov

Positional Effects of Substituents on Pyrimidine and Piperazine Rings

Pyrimidine Ring : While the parent scaffold is 2,5-disubstituted, adding substituents at the C4 or C6 positions of the pyrimidine ring can drastically alter activity. For example, introducing a bulky group at C4 could lead to steric clashes with the binding site, thereby reducing affinity. Conversely, a small, appropriately placed hydrogen bond donor or acceptor could form a new, favorable interaction and enhance potency.

Piperazine Ring : Substituents on the piperazine ring itself, other than at the N4 position, are generally less explored but can influence the ring's conformation and basicity. For substitutions at the N4-position, the nature and size of the substituent are critical. A study on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives showed that varying the aryl substituent on the piperazine ring led to compounds with nanomolar inhibitory values against certain enzymes. nih.gov This highlights the sensitivity of the binding pocket to the chemical nature of this substituent.

The table below summarizes the effect of positional isomers on activity, a common theme in SAR studies.

Compound ID Substitution Pattern Relative Activity Plausible Reason
C-1 5-Cyclobutyl-2-(piperazin-1-yl)pyrimidineActiveEstablished active scaffold.
C-2 4-Cyclobutyl-2-(piperazin-1-yl)pyrimidineLikely ReducedAltered geometry may disrupt key binding interactions.
C-3 5-Cyclobutyl-2-(4-phenyl piperazin-1-yl)pyrimidineHighPhenyl group provides favorable interactions. nih.gov
C-4 5-Cyclobutyl-2-(4-ethylbenzene piperazin-1-yl)pyrimidineVery HighEthylbenzene group may provide optimal hydrophobic and steric fit. nih.gov
C-5 5-Cyclobutyl-2-(4-(para-COOET-phenyl )piperazin-1-yl)pyrimidineReducedA para-substituent on the phenyl ring can lead to a drop in binding activity. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor that can significantly influence the biological activity of chiral molecules. nih.gov While the parent this compound molecule is achiral, the introduction of substituents on the cyclobutyl or piperazine rings can create stereocenters.

If a chiral center is introduced, the resulting enantiomers or diastereomers may exhibit profound differences in their biological profiles. It is common for one enantiomer to be significantly more active than the other, as it can achieve a more complementary fit with the chiral environment of the biological target. nih.gov This stereospecificity arises because the three-dimensional arrangement of atoms in one stereoisomer allows for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, while the other isomer cannot achieve the same high-affinity binding mode. In some cases, one isomer may be active while the other is inactive or even produces off-target effects. Therefore, when designing new derivatives based on this scaffold, controlling the stereochemistry is essential for achieving the desired therapeutic effect. nih.gov

Mechanistic Underpinnings and Molecular Interactions

Identification and Validation of Molecular Targets

Research into piperazinyl-pyrimidine analogues has revealed a range of potential molecular targets, primarily within the realms of oncology and virology. A key area of investigation has been their interaction with protein kinases, a large family of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.

One notable study on a series of piperazine-linked pyrimidines identified the p65 subunit of NF-κB as a direct molecular target in human breast cancer cells. This transcription factor is a critical component of the NF-κB signaling pathway, which is heavily implicated in inflammation and cancer progression. Validation of this target was achieved through a combination of in-silico docking studies and in-vitro assays, which demonstrated that these compounds could effectively inhibit NF-κB activity in cancer cell lines.

In the context of antiviral research, the viral capping machinery, specifically the nsP1 protein of the Chikungunya virus , has been confirmed as a target for piperazinyl-pyrimidine analogues through cross-resistance studies. This validation provides a strong rationale for the development of these compounds as potential antiviral agents. While these studies did not exclusively test 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine, the consistent targeting of these key proteins across a range of analogues suggests a common mechanism of action.

Computational Modeling and Molecular Docking Studies

Computational approaches have been instrumental in elucidating the potential binding modes and interactions of piperazinyl-pyrimidine derivatives with their protein targets. These studies provide a molecular-level understanding of their inhibitory activity and guide the rational design of more potent and selective compounds.

Ligand-Protein Interaction Analysis

Molecular docking simulations of piperazine-linked pyrimidines with the p65 subunit of NF-κB have revealed key interactions that contribute to their binding affinity. The pyrimidine (B1678525) ring has been shown to form strong pi-alkyl interactions with residues such as Lys28 within the binding pocket of the p65 subunit. Furthermore, the piperazine (B1678402) moiety often engages in hydrogen bonding with surrounding amino acid residues, further stabilizing the ligand-protein complex. For other pyrimidine derivatives targeting protein kinases, interactions with the hinge region of the kinase domain are frequently observed, a common feature of many kinase inhibitors.

Binding Site Characterization

The binding sites for piperazinyl-pyrimidine derivatives are typically well-defined pockets on their target proteins. In the case of protein kinases, these compounds often occupy the ATP-binding site , acting as competitive inhibitors that prevent the binding of the natural substrate, ATP. This mode of inhibition is common for many small-molecule kinase inhibitors. For targets such as the p65 subunit of NF-κB, the binding site is a distinct pocket that is critical for its protein-protein interactions and subsequent downstream signaling. The specific interactions within these binding sites are crucial for the potency and selectivity of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models have been published for this compound, studies on related piperidinopyridine and piperidinopyrimidine analogs targeting enzymes like oxidosqualene cyclase have demonstrated the utility of this approach.

These models typically employ a variety of molecular descriptors that quantify the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. The resulting mathematical models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for biological activity. For the piperazinyl-pyrimidine class, the nature and size of the substituent at the 5-position of the pyrimidine ring, such as the cyclobutyl group, would be a critical parameter in such a model.

Cellular Pathway Modulation and Signaling Cascade Analysis

The molecular interactions of piperazinyl-pyrimidine derivatives translate into the modulation of key cellular signaling pathways. As previously mentioned, the inhibition of the p65 subunit of NF-κB directly impacts the NF-κB signaling cascade . This pathway is a central regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. By inhibiting NF-κB activation, these compounds can suppress the expression of a wide range of pro-inflammatory and pro-survival genes, which is a desirable therapeutic outcome in both cancer and inflammatory diseases.

In the context of antiviral activity, the inhibition of the nsP1 protein of the Chikungunya virus disrupts the viral replication machinery, thereby blocking the production of new viral particles. This targeted intervention in the viral life cycle is a key mechanism for the observed antiviral effects of this class of compounds. The specific downstream effects of modulating these pathways can be further elucidated through techniques such as gene expression profiling and phosphoproteomics.

Preclinical Research Pharmacokinetics and Lead Optimization Considerations for 5 Cyclobutyl 2 1 Piperazinyl Pyrimidine Analogs

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

A crucial early step in drug discovery is determining a compound's metabolic stability, often assessed using liver microsomes which contain key drug-metabolizing enzymes like cytochrome P450s. Compounds with low metabolic stability are rapidly cleared from the body, leading to a short duration of action and poor exposure. For the 2-(piperazin-1-yl)pyrimidine series, metabolic stability has been a significant focus of optimization.

Initial studies on related scaffolds, such as piperazin-1-ylpyridazines, revealed that they can suffer from rapid intrinsic clearance. nih.gov For instance, early analogs showed microsomal half-lives (t½) as short as 2-3 minutes in mouse and human liver microsomes (MLM/HLM). nih.gov The primary metabolic pathways identified were mono-hydroxylation on aromatic rings and oxidation at nitrogen atoms within the core structure. nih.gov

Through systematic structural modifications, researchers have been able to significantly enhance metabolic stability. A structure-metabolism relationship (SMR) study on a series of piperazinyl-pyrimidine analogues identified key chemical features that influence stability in human liver microsomes (HLMs). nih.gov This iterative design process, informed by metabolite identification, has led to the development of analogs with dramatically improved microsomal half-lives, sometimes increasing by more than 50-fold to over 100 minutes. nih.gov Adding nitrogen atoms to aromatic systems is a known strategy to enhance metabolic stability and half-life.

Compound SeriesSpeciesMicrosomal Half-life (t½, min)Key Observation
Early Piperazin-1-ylpyridazinesMouse (MLM)2Rapid intrinsic clearance noted. nih.gov
Early Piperazin-1-ylpyridazinesHuman (HLM)3Rapid intrinsic clearance noted. nih.gov
Optimized Piperazin-1-ylpyridazinesMouse (MLM)113>50-fold improvement after structural modification. nih.gov
Optimized Piperazin-1-ylpyridazinesHuman (HLM)105>50-fold improvement after structural modification. nih.gov

Permeability and Cellular Uptake Studies

For a drug to be effective, especially one administered orally, it must be able to pass through cellular barriers to reach its target. Permeability is often evaluated using in vitro models like the Caco-2 cell line, which mimics the human intestinal epithelium. Pyrimidine (B1678525) analogues are generally considered prodrugs that require activation within the cell. nih.gov

Studies on various piperazine-linked compounds have shown that they can possess good membrane permeability, allowing them to disperse throughout the cell cytoplasm. nih.gov However, the relationship between plasma concentration and intracellular concentration is not always linear, highlighting the importance of cellular uptake mechanisms. nih.gov For some piperazine (B1678402) derivatives, computational (in silico) tools have predicted a high probability of measurable Caco-2 permeability. nih.gov A thorough investigation of piperazinyl-pyrimidine analogues included toxicity screening in Caco-2 cells as part of a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov

Preclinical Bioavailability Observations (Excluding Human Data)

Good metabolic stability and permeability are prerequisites for achieving adequate oral bioavailability, which is the fraction of an administered dose that reaches systemic circulation. Preclinical animal models, such as mice and rats, are essential for evaluating this parameter.

For pyrimidine-based kinase inhibitors, achieving sufficient oral bioavailability is a key step in advancing a lead compound. In the development of an Aurora kinase inhibitor series, an initial lead compound suffered from poor oral bioavailability. Through pharmacokinetic optimization, specifically using a prodrug strategy, researchers developed a successor compound. This new analog demonstrated a significant 8-fold higher oral area-under-the-curve (AUC) and an oral bioavailability (%F) of 62.3% in preclinical models. acs.orgnih.gov This improvement was critical for demonstrating in vivo efficacy, leading to significant tumor regression in a mouse xenograft model. acs.org Similarly, in silico assessments of some pyrimidine derivatives suggest they possess the potential to be orally bioavailable. mdpi.com

CompoundSpeciesOral Bioavailability (%F)Key Finding
Lead Aurora Kinase InhibitorMouseLow (unspecified)Initial compound had poor drug-like properties. acs.org
Optimized Prodrug Analog (Compound 25)Mouse62.3%Prodrug strategy led to an 8-fold higher oral AUC. acs.orgnih.gov

Strategies for Lead Optimization and Scaffold Hopping

When incremental modifications to a scaffold fail to overcome persistent issues like poor solubility or metabolic instability, medicinal chemists may employ "scaffold hopping." This strategy involves replacing the central core of the molecule with a structurally different one while aiming to retain the original biological activity.

Key optimization and scaffold hopping strategies include:

Systematic Modification : Creating libraries of analogs by altering substituents on the pyrimidine and piperazine rings to build comprehensive SAR and structure-metabolism relationships. nih.govacs.org

Addressing Liabilities : Identifying and mitigating issues such as metabolic instability or off-target activity (e.g., CYP3A4 inhibition) through targeted chemical changes. nih.gov

Core Replacement : When a scaffold has inherent limitations, replacing it with a novel one, such as moving from an imidazopyridine to a 1,2,4-triazolopyridine, can resolve issues like metabolic instability. In one program, a successful scaffold hop from a previously reported compound led to a new chemical series for future antiviral research. nih.gov This approach can deliver compounds with improved solubility and clearance profiles. dundee.ac.uk The goal is to find a new core that maintains the desired biological interactions while offering superior drug-like properties. nih.gov

Through these meticulous preclinical evaluations and optimization strategies, researchers can refine promising compounds like the 5-cyclobutyl-2-(1-piperazinyl)pyrimidine analogs into viable candidates for further development.

Future Perspectives and Advanced Research Avenues for 5 Cyclobutyl 2 1 Piperazinyl Pyrimidine

Development as Chemical Probes for Biological Systems

The distinct architecture of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine makes it an intriguing candidate for development as a chemical probe. Such probes are instrumental in dissecting complex biological pathways. The pyrimidine (B1678525) ring, a common feature in biologically active molecules, coupled with the versatile piperazine (B1678402) group, could allow for specific interactions with various biological targets. Future research will likely focus on modifying the piperazine nitrogen to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of target proteins and cellular components. The cyclobutyl group offers a lipophilic handle that may influence cell permeability and target engagement, a critical aspect for effective chemical probes.

Exploration of Novel Therapeutic Research Areas

The pyrimidine-piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, suggesting a high potential for therapeutic applications of this compound. researchgate.net The combination of these two heterocyclic systems has been shown to enhance biological activity. researchgate.net A significant body of research points to the broad-spectrum biological activities of pyrimidine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. juniperpublishers.comscialert.netmdpi.com

Given the prevalence of the piperazine ring in anticancer agents, one of the most promising areas of investigation for this compound is oncology. researchgate.net Numerous piperazine-containing molecules have demonstrated potent antitumor activities. researchgate.net Furthermore, pyrimidine-piperazine hybrids have been explored for their antimicrobial and anti-HIV activities. researchgate.net The unique substitution pattern of this compound could lead to novel mechanisms of action or improved selectivity for specific biological targets within these therapeutic areas.

Potential Therapeutic AreaRationale Based on Structural Moieties
Oncology The piperazine ring is a key component of many anticancer drugs. researchgate.net
Infectious Diseases Pyrimidine-piperazine hybrids have shown antimicrobial and antiviral properties. scialert.netresearchgate.net
Inflammatory Disorders Pyrimidine derivatives are known to possess anti-inflammatory activity. mdpi.com
Neurodegenerative Diseases Piperazine-containing compounds have been investigated as adenosine (B11128) A2A receptor inverse agonists for potential use in neurodegenerative disorders. mdpi.com

Innovative Synthetic Approaches and Green Chemistry Considerations

The future synthesis of this compound and its analogs will likely be guided by the principles of green chemistry. Traditional synthetic routes for pyrimidine derivatives can involve harsh reagents and solvents. Modern approaches focus on minimizing environmental impact through the use of greener solvents, catalysts, and more efficient reaction pathways.

Recent advancements in the green synthesis of piperazinyl derivatives, such as one-pot multi-component reactions using reusable nanocatalysts, offer a promising blueprint. nih.govnih.gov These methods not only reduce waste and energy consumption but also often lead to higher yields and simplified purification processes. Future research could explore the application of these techniques to the synthesis of this compound, potentially involving a one-pot condensation of a cyclobutyl-substituted precursor with a piperazine derivative under environmentally benign conditions.

Advanced Computational and Data-Driven Research

Computational modeling and data-driven approaches are poised to play a pivotal role in accelerating the research and development of this compound. Molecular docking and dynamics simulations can provide valuable insights into the potential biological targets of this compound and the specific molecular interactions that govern its activity. nih.gov Such computational analyses can help in prioritizing experimental studies and in the rational design of more potent and selective analogs. nih.gov

Furthermore, pharmacokinetic and toxicity predictions using computational tools can aid in the early assessment of the compound's drug-like properties. nih.govrsc.org As more experimental data becomes available for this compound and its derivatives, quantitative structure-activity relationship (QSAR) models can be developed to guide further optimization efforts. These in silico methods, when integrated with experimental validation, will be instrumental in unlocking the full potential of this compound.

Computational ApproachApplication in Research
Molecular Docking Predicting binding modes and affinities to biological targets. nih.gov
Molecular Dynamics Simulations Understanding the dynamic behavior and stability of ligand-receptor complexes. nih.gov
Pharmacokinetic/Toxicity Prediction Early-stage assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govrsc.org
QSAR Modeling Establishing relationships between chemical structure and biological activity to guide lead optimization.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazinyl-pyrimidine core in 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine?

  • Methodological Answer : The piperazinyl-pyrimidine scaffold can be synthesized via nucleophilic aromatic substitution, where piperazine reacts with a halogenated pyrimidine precursor. For example, tert-butyl-protected piperazine derivatives (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) can enhance regioselectivity and reduce side reactions . Post-synthesis, deprotection under acidic conditions yields the free piperazinyl group. One-pot methods using microwave-assisted heating or catalytic systems (e.g., Pd-mediated coupling) may improve efficiency .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclobutyl and piperazinyl substituent positions. Aromatic protons in pyrimidine typically appear at δ 8.0–9.0 ppm, while cyclobutyl protons resonate as multiplet signals between δ 2.0–3.5 ppm .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~245) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclobutyl conformation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for aerosol prevention .
  • Waste Disposal : Segregate organic waste containing pyrimidine derivatives and neutralize acidic byproducts before disposal .
  • Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and treat contaminated surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound derivatives for target enzyme inhibition?

  • Methodological Answer :

  • Target Preparation : Retrieve enzyme structures (e.g., acetylcholinesterase) from PDB, remove water molecules, and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel and assign Gasteiger charges.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Prioritize derivatives with hydrogen bonds to catalytic triads (e.g., Ser203 in AChE) and favorable ΔG values (< -8 kcal/mol) . Validate with MD simulations to assess binding stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or SH-SY5Y) and normalize activity to positive controls (e.g., donepezil for AChE inhibition) .
  • Orthogonal Validation : Combine enzyme inhibition assays with cellular viability (MTT assay) and ADMET profiling (e.g., cytochrome P450 inhibition) to exclude off-target effects .
  • Meta-Analysis : Apply QSAR models to correlate substituent electronegativity (e.g., cyclobutyl vs. phenyl groups) with activity trends .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Convert the free base to hydrochloride salts via HCl gas bubbling in dichloromethane, enhancing aqueous solubility (>5 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to increase lipophilicity (LogP ~2.5) and BBB penetration .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation half-life in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.